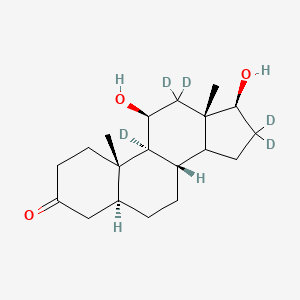
5|A-Androst-11|A,17|A-diol-3-one-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5|A-Androst-11|A,17|A-diol-3-one-d5 is a synthetic steroid compound that is often used in scientific research. It is a deuterated form of 5|A-Androst-11|A,17|A-diol-3-one, meaning that it contains deuterium atoms instead of hydrogen atoms. This modification can be useful in various types of research, including metabolic studies and the investigation of biochemical pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5|A-Androst-11|A,17|A-diol-3-one-d5 typically involves the introduction of deuterium atoms into the steroid structure. This can be achieved through various chemical reactions, such as hydrogen-deuterium exchange or the use of deuterated reagents. The specific reaction conditions can vary, but they often involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as chromatography and crystallization may be used to purify the final product.
化学反応の分析
Types of Reactions
5|A-Androst-11|A,17|A-diol-3-one-d5 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into other steroid derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, pressure, and solvent choice can significantly influence the outcome of these reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
5|A-Androst-11|A,17|A-diol-3-one-d5 has a wide range of applications in scientific research:
Chemistry: It is used to study reaction mechanisms and the effects of deuterium substitution on chemical properties.
Biology: The compound can be used to investigate metabolic pathways and enzyme activities.
Medicine: Research involving this compound can provide insights into steroid hormone functions and potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5|A-Androst-11|A,17|A-diol-3-one-d5 involves its interaction with various molecular targets and pathways. As a steroid compound, it can bind to steroid receptors and influence gene expression. The presence of deuterium atoms can alter the compound’s metabolic stability and reactivity, providing unique insights into its biological effects.
類似化合物との比較
Similar Compounds
Androstenediol: A related compound with similar steroid structure but without deuterium substitution.
Androstanediol: Another steroid compound with different functional groups and biological activities.
Androstenedione: A precursor to testosterone and other androgens, with distinct chemical properties.
Uniqueness
5|A-Androst-11|A,17|A-diol-3-one-d5 is unique due to its deuterium substitution, which can provide valuable information in research settings. This modification can affect the compound’s chemical reactivity, metabolic pathways, and biological activities, making it a useful tool for studying various scientific phenomena.
特性
分子式 |
C19H30O3 |
|---|---|
分子量 |
311.5 g/mol |
IUPAC名 |
(5S,8S,9S,10S,11S,13S,17S)-9,12,12,16,16-pentadeuterio-11,17-dihydroxy-10,13-dimethyl-2,4,5,6,7,8,11,14,15,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-17,21-22H,3-10H2,1-2H3/t11-,13-,14?,15-,16-,17+,18-,19-/m0/s1/i6D2,10D2,17D |
InChIキー |
WARJRVLSUJRZKT-QREWSDOCSA-N |
異性体SMILES |
[2H][C@]12[C@@H](CC[C@@H]3[C@@]1(CCC(=O)C3)C)C4CC([C@@H]([C@]4(C([C@@H]2O)([2H])[2H])C)O)([2H])[2H] |
正規SMILES |
CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


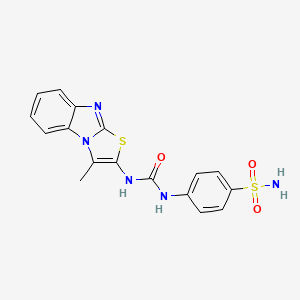
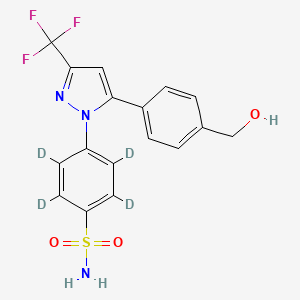

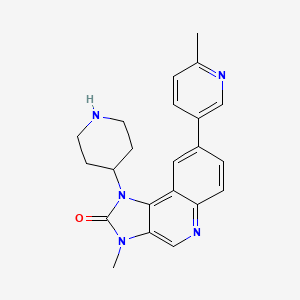
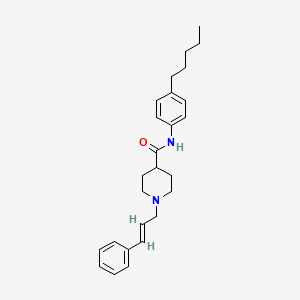
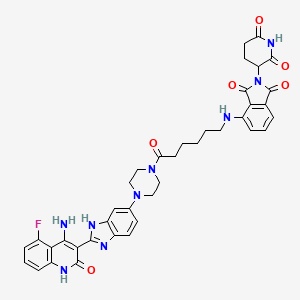
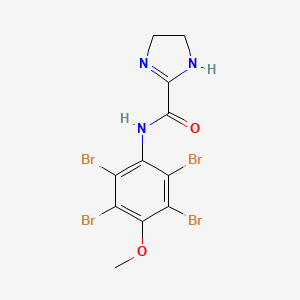
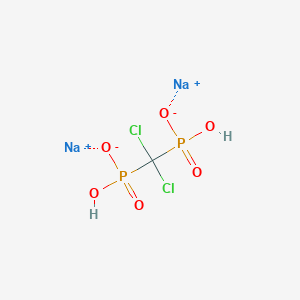
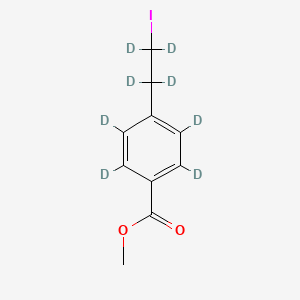
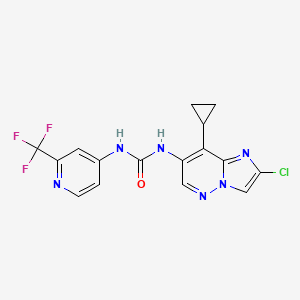
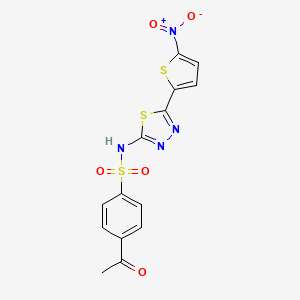

![2-[2,3-dichloro-4-(3,3,4,4,4-pentadeuterio-2-methylidenebutanoyl)phenoxy]acetic acid](/img/structure/B12414189.png)

